molecular formula C5H6O3 B151558 3-Oxocyclobutanecarboxylic acid CAS No. 23761-23-1

3-Oxocyclobutanecarboxylic acid

Cat. No. B151558
CAS RN: 23761-23-1
M. Wt: 114.1 g/mol
InChI Key: IENOFRJPUPTEMI-UHFFFAOYSA-N
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Patent
US08642576B2

Procedure details

To a solution of 3-oxocyclobutanecarboxylic acid (3.34 g, 29.2 mmol) in dichloromethane (29 mL) at 0° C. was added oxalyl chloride (19.0 mL, 38.0 mmol) followed by DMF (0.057 mL, 0.731 mmol). The reaction mixture was stirred for 2 h at room temperature. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in dichloromethane (15 mL). At 0° C., to the resulting solution was added sodium azide (3.23 g, 49.7 mmol) in water (7 mL) followed by tetrabutylammonium bromide. The reaction mixture was vigorously stirred for 2 h. The aqueous phase was separated and extracted with dichloromethane (2×40 mL). The combined organic portions were dried over MgSO4, filtered rapidly and benzyl alcohol (30.4 ml, 292 mmol) was added and the solvent volume was reduced under reduced pressure. The reaction mixture was heated at 95° C. for 1 h. Benzyl alcohol was removed under reduced pressure and the residue oil was purified by ISCO flash chromatography (80 g column, hexane/ethyl acetate) to give benzyl 3-oxocyclobutylcarbamate as a pale yellow solid (693 mg, 11% yield). HPLC: RT=1.16 min, 90% pure (Phenomenex, Onyx C18, 4.6×100 mm, 2 min gradient from 10% MeCN, 90% water, 0.1% TFA to 90% MeCN, 10% water, 0.1% TFA); LCMS: RT=2.37 min, 75% purity, [M+H] 220.1 (Phenominex, Luna C18, 4.6×50 mm, 4 min gradient from 10% methanol, 90% water, 0.1% TFA to 90% methanol, 10% water, 0.1% TFA); 1H NMR (500 MHz, CDCl3) δ ppm 7.32-7.38 (5H, m), 5.27 (1H, d, J=3.3 Hz), 5.12 (2H, s), 4.33 (1H, d, J=5.5 Hz), 3.40 (2H, dd, J=13.2, 6.6 Hz), 3.08 (2H, d, J=14.3 Hz). 13C NMR (101 MHz, CDCl3) δ ppm 204.50, 155.87, 136.06, 128.56 (2C, s), 128.28, 128.13 (2C, s), 66.97, 54.59 (2C, s), 37.08.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
0.057 mL
Type
reactant
Reaction Step Two
Quantity
3.23 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
30.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][CH:4](C(O)=O)[CH2:3]1.C(Cl)(=O)C(Cl)=O.C[N:16]([CH:18]=[O:19])C.[N-]=[N+]=[N-].[Na+].[CH2:24]([OH:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>ClCCl.O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[O:1]=[C:2]1[CH2:3][CH:4]([NH:16][C:18](=[O:19])[O:31][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH2:5]1 |f:3.4,8.9|

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
Quantity
19 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
29 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.057 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
3.23 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (15 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was vigorously stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered rapidly
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 95° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Benzyl alcohol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue oil was purified by ISCO flash chromatography (80 g column, hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CC(C1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 693 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 432.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.